Boc-4-(Z-amino)-D-phenylalanine dicyclohexylammonium salt

説明

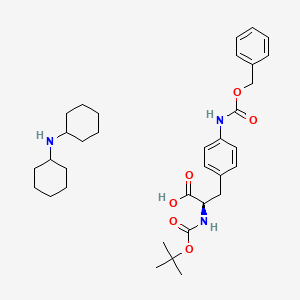

Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound that features a combination of dicyclohexylamine, benzyloxycarbonyl, and tert-butoxycarbonyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps. One common approach is the protection of amino groups using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl and tert-butoxycarbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include TBHP for oxidation, Pd/C for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tert-butyl peresters, while reduction can lead to the removal of protective groups, resulting in free amines.

科学的研究の応用

Peptide Synthesis

Overview : Boc-4-(Z-amino)-D-phenylalanine serves as a key building block in the synthesis of peptides. Peptides are crucial for developing new drugs and therapeutic agents due to their biological activity and specificity.

Key Findings :

- The compound's structure allows for efficient coupling reactions with other amino acids, facilitating the formation of complex peptide sequences.

- It has been successfully used in synthesizing various bioactive peptides that exhibit therapeutic potential against diseases such as cancer and metabolic disorders .

Drug Development

Overview : The compound plays a significant role in drug development, particularly in creating novel pharmaceuticals targeting specific diseases.

Case Studies :

- Research has demonstrated that Boc-4-(Z-amino)-D-phenylalanine derivatives can inhibit cancer cell proliferation. For instance, studies involving melanoma and breast cancer have shown that these compounds can effectively reduce tumor growth and metastasis in animal models .

- The unique properties of this compound allow for the design of targeted therapies that minimize side effects compared to traditional chemotherapeutic agents .

Biochemical Research

Overview : In biochemical research, Boc-4-(Z-amino)-D-phenylalanine is utilized to study protein interactions and enzyme activities.

Applications :

- Researchers have employed this compound to investigate the mechanisms of enzyme inhibition and substrate specificity, contributing to our understanding of metabolic pathways .

- It has been used in assays to study the binding affinity of peptides to various receptors, providing insights into cellular signaling processes .

Material Science

Overview : The incorporation of Boc-4-(Z-amino)-D-phenylalanine into polymer matrices enhances the properties of materials used in biomedical applications.

Key Applications :

- This compound has been integrated into drug delivery systems, improving the release profiles of therapeutic agents while ensuring stability and biocompatibility .

- Studies have shown that materials modified with this amino acid exhibit improved mechanical properties and biodegradability, making them suitable for various medical applications .

Diagnostic Applications

Overview : Boc-4-(Z-amino)-D-phenylalanine is also employed in developing diagnostic tools.

Case Studies :

- Its interaction with biological molecules has been leveraged to create sensitive assays for detecting specific biomarkers associated with diseases such as cancer .

- The compound's ability to form stable complexes with target analytes enhances the sensitivity and specificity of diagnostic tests, leading to better disease management outcomes .

Data Summary Table

作用機序

The mechanism of action of Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under certain conditions, allowing the compound to act as a precursor for the synthesis of bioactive molecules. The molecular pathways involved include enzymatic cleavage and chemical hydrolysis.

類似化合物との比較

Similar Compounds

- Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

- Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

Uniqueness

Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its specific combination of protective groups and its ability to undergo selective chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.

生物活性

Boc-4-(Z-amino)-D-phenylalanine dicyclohexylammonium salt is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

Boc-4-(Z-amino)-D-phenylalanine is a derivative of phenylalanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a dicyclohexylammonium salt form. The synthesis typically involves standard peptide coupling techniques, where the Boc group serves to protect the amino function during the synthesis process.

Synthesis Overview

- Protection of Amino Acid : The Boc group is introduced to protect the amino group of D-phenylalanine.

- Coupling Reaction : The protected amino acid is coupled with other amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC).

- Deprotection : The Boc group can be removed under acidic conditions to yield the free amino acid for further reactions or biological assays.

Biological Activity

The biological activity of Boc-4-(Z-amino)-D-phenylalanine has been explored in various contexts, particularly in relation to cancer treatment and peptide inhibition mechanisms.

Anticancer Properties

Research indicates that analogs of this compound exhibit inhibitory effects on tumor cell invasiveness, particularly in melanoma models. For instance, a study demonstrated that peptides derived from Boc-4-(Z-amino)-D-phenylalanine can significantly reduce the invasiveness of LOX cells in collagen invasion assays, indicating potential as therapeutic agents against metastatic cancers .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Tumor Invasiveness | Inhibition in melanoma models | |

| Cell Proliferation | Reduced proliferation in vitro | |

| Apoptosis Induction | Induction of apoptosis in cancer cells |

The mechanism by which Boc-4-(Z-amino)-D-phenylalanine exerts its biological effects involves interaction with specific cellular pathways:

- Inhibition of Matrix Metalloproteinases (MMPs) : This compound has been shown to inhibit MMPs, enzymes that facilitate tumor invasion and metastasis.

- Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Melanoma Inhibition

In a controlled study involving nude mice co-inoculated with GFP-labeled LOX cells and Boc-derived peptides, significant reductions in tumor growth and metastasis to lung and liver were observed. The treatment resulted in a marked decrease in micrometastases compared to control groups .

Study 2: In Vitro Assays

In vitro assays demonstrated that Boc-4-(Z-amino)-D-phenylalanine derivatives could inhibit cell proliferation in various cancer cell lines, including breast and cervical carcinoma cells. The IC50 values indicated potent activity at micromolar concentrations .

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6.C12H23N/c1-22(2,3)30-21(28)24-18(19(25)26)13-15-9-11-17(12-10-15)23-20(27)29-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,28)(H,25,26);11-13H,1-10H2/t18-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJGLVDQWGZVPQ-GMUIIQOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H49N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。